

3-Cyclopropyl-5-ethynyl-1,2-oxazole: Technical Profile & Application Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-Cyclopropyl-5-ethynyl-1,2-oxazole

CAS No.: 2445793-91-7

Cat. No.: B2621510

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Executive Summary

3-Cyclopropyl-5-ethynyl-1,2-oxazole (CAS: 2445793-91-7) represents a high-value "lynchpin" scaffold in modern fragment-based drug discovery (FBDD). It combines a pharmacologically privileged core (3-cyclopropylisoxazole) with a versatile reactive handle (5-ethynyl).

This guide analyzes the compound not merely as a catalog reagent, but as a strategic module. The 3-cyclopropyl group confers metabolic stability and optimized lipophilicity, while the 5-ethynyl moiety serves as a "click-ready" warhead for library generation or a precursor for Sonogashira couplings in the synthesis of kinase inhibitors and GPCR ligands.

Structural Logic & Pharmacophore Analysis

The utility of this scaffold rests on three structural pillars. Understanding these allows researchers to deploy the molecule effectively in SAR (Structure-Activity Relationship) campaigns.

The Cyclopropyl Anchor (Position 3)[1]

- **Metabolic Shielding:** Unlike isopropyl or ethyl groups, the cyclopropyl ring resists cytochrome P450-mediated oxidation due to the high bond dissociation energy of its C-H bonds (approx. 106 kcal/mol).
- **Sigma-Hole Interactions:** The strained ring often engages in unique

-interaction networks within hydrophobic pockets of enzymes (e.g., kinase ATP-binding sites).

The Isoxazole Core (1,2-Oxazole)

- **Bioisostere Utility:** Acts as a stable, rigid bioisostere for amide or ester linkages, maintaining vector orientation while improving hydrolytic stability.
- **H-Bond Acceptor:** The ring nitrogen (N2) serves as a critical hydrogen bond acceptor, often interacting with "hinge" residues in kinase targets (e.g., RET, TRKA).

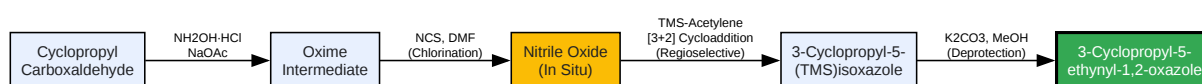
The Ethynyl Warhead (Position 5)

- **Orthogonal Reactivity:** The terminal alkyne is inert to many standard organic conditions (acid/base) but highly reactive toward specific transition metals (Cu, Pd).
- **Divergent Synthesis:** It enables the rapid transformation of the core into complex bi-aryl systems (via Sonogashira) or triazole-linked conjugates (via CuAAC Click chemistry).

Synthetic Pathways & Experimental Protocols

While specific literature on this exact CAS is sparse, the synthesis follows established regioselective [3+2] cycloaddition protocols. The following protocol is the industry standard for generating 3-substituted-5-ethynylisoxazoles with high regiocontrol.

Visual Workflow (Synthesis)



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Figure 1: Validated synthetic route via nitrile oxide cycloaddition. The bulky TMS group ensures the formation of the 5-substituted isomer.

Detailed Protocol: [3+2] Cycloaddition Route

Step 1: Generation of Hydroximoyl Chloride

- Dissolve cyclopropanecarbaldehyde oxime (10 mmol) in DMF (20 mL).
- Add N-Chlorosuccinimide (NCS) (11 mmol) portion-wise at 0°C.
- Stir at room temperature for 2 hours. Validation: Check TLC for disappearance of oxime.

Step 2: Regioselective Cycloaddition

- To the reaction mixture, add Trimethylsilylacetylene (15 mmol).
- Add Triethylamine (TEA) (12 mmol) dropwise over 30 minutes. Note: Slow addition prevents dimerization of the nitrile oxide.
- Stir for 12 hours at ambient temperature.
- Workup: Dilute with EtOAc, wash with water/brine. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate 3-cyclopropyl-5-(trimethylsilyl)isoxazole.

Step 3: Desilylation

- Dissolve the TMS-intermediate in MeOH.
- Add K₂CO₃ (0.5 equiv). Stir for 1 hour.
- Purification: Aqueous workup followed by short-path distillation or recrystallization yields pure **3-cyclopropyl-5-ethynyl-1,2-oxazole**.

Applications in Drug Discovery

This building block is a precursor to several bioactive classes.

Kinase Inhibitor Scaffolds

The 3-cyclopropyl-isoxazole unit is a known pharmacophore in kinase inhibitors, particularly for RET and VEGFR.

- Mechanism: The isoxazole nitrogen binds to the hinge region (e.g., Asp/Glu backbone).
- Application: Use the 5-ethynyl group in a Sonogashira coupling with aryl iodides (e.g., 4-iodo-pyrazolo[1,5-a]pyrimidine) to extend the scaffold into the solvent-exposed region or the hydrophobic back-pocket.

Antiviral & CNS Agents

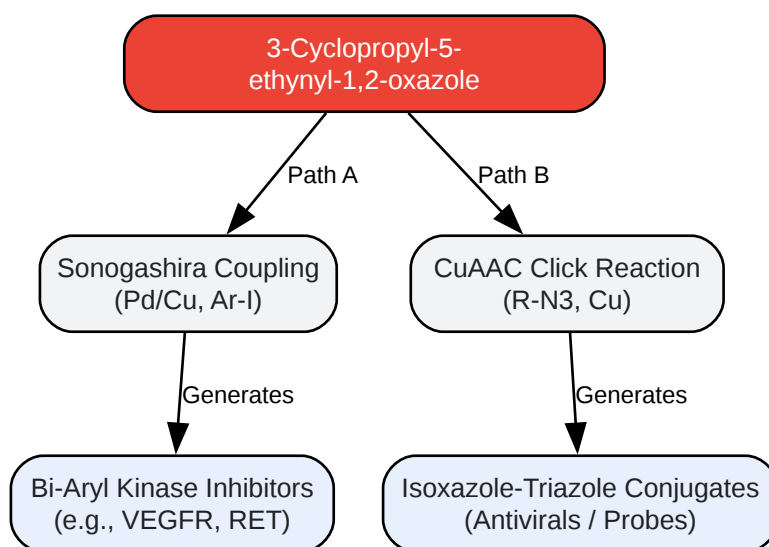
Analogs of this structure (e.g., NNC 14-0185) have shown efficacy as benzodiazepine receptor ligands.

- Workflow: React the 5-ethynyl group with azides to form 1,2,3-triazole linked libraries. This creates a "bi-heterocyclic" system often used to improve solubility and blood-brain barrier (BBB) penetration.

Quantitative Data: Physicochemical Profile

Property	Value (Predicted)	Relevance
Molecular Weight	133.15 g/mol	Ideal for Fragment-Based Drug Discovery (Rule of 3)
cLogP	~1.8 - 2.1	Optimal lipophilicity for membrane permeability
TPSA	~26 Å ²	High potential for CNS penetration
H-Bond Acceptors	2 (N, O)	Critical for receptor binding
Rotatable Bonds	1 (C-C alkyne)	Low entropy penalty upon binding

Visualizing the Application Workflow



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Figure 2: Divergent synthesis capabilities. Path A yields rigid kinase scaffolds; Path B yields flexible bioconjugates.

References

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- To cite this document: BenchChem. [3-Cyclopropyl-5-ethynyl-1,2-oxazole: Technical Profile & Application Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2621510/docs#3-cyclopropyl-5-ethynyl-1-2-oxazole-technical-profile-application-guide\]](https://www.benchchem.com/product/b2621510/docs#3-cyclopropyl-5-ethynyl-1-2-oxazole-technical-profile-application-guide)

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